2-Phenyl-5-fluoro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

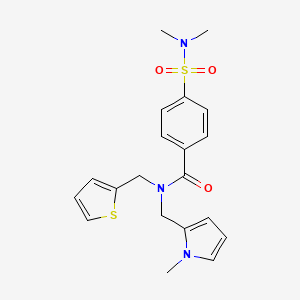

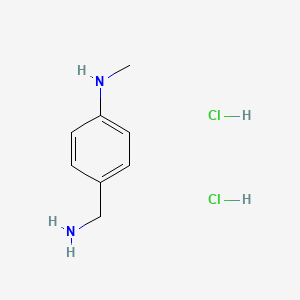

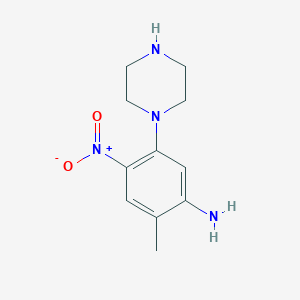

2-Phenyl-5-fluoro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound with two nitrogen atoms in a five-member ring . Benzimidazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a multistep process . For instance, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent . The presence of water in the reaction medium can increase the solubility of Na2S2O5, leading to an increase in the reaction rate and production yield .Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-fluoro-1H-benzimidazole is characterized by a benzimidazole core with a phenyl group at the 2-position and a fluorine atom at the 5-position .Chemical Reactions Analysis

Benzimidazole compounds can exhibit various chemical reactions. For instance, they can undergo reactions to form novel bioactive compounds . The presence of different functional groups on the benzimidazole core can influence the bioactivities of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5-fluoro-1H-benzimidazole can vary depending on its specific structure .Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. In the case of 2-phenylbenzimidazoles, researchers have synthesized various compounds and evaluated their effects on cancer cell lines. Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold enhances anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) contribute to increased efficacy, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition .

Antibacterial and Antifungal Properties

Benzimidazole derivatives exhibit antibacterial and antifungal activities. Researchers have explored the effects of various substituents on the benzimidazole ring, including 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups. These derivatives have shown good to moderate inhibitory actions against bacteria (e.g., S. aureus) and tuberculosis (M. tuberculosis H37Rv) .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles, including benzimidazole, play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance in drug design, catalysis, and materials science .

Urease Inhibition

Novel benzimidazole derivatives have been designed and synthesized as urease inhibitors. Urease is an enzyme associated with various diseases, and inhibiting it can have therapeutic implications. The synthesized compounds were tested for their inhibitory effects .

Antiproliferative Activity

Benzimidazole compounds have been evaluated for their antiproliferative activity against cancer cell lines. In particular, testing against A549, A498, HeLa, A375, and HepG2 cell lines revealed their potential as antiproliferative agents .

Other Therapeutic Applications

Beyond the mentioned fields, benzimidazole derivatives have been investigated for their anti-inflammatory, antiviral, and analgesic properties. Researchers continue to explore novel applications, making benzimidazole an exciting area of study .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-2-phenyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKTNQQJGTCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-fluoro-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)